2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]
Description
The compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a bis-azo derivative featuring a central 3,3'-dichlorobiphenyl core. Key structural elements include:
- Azo groups (-N=N-) linking the biphenyl core to two symmetrical arms.
- Amide and imine functionalities: Each arm contains a 3-oxobutyramide group modified with a 3-(cyclohexylamino)propyl imino substituent and an N-phenyl group.
- Chlorine substituents at the 3,3'-positions of the biphenyl, enhancing electronic conjugation and steric bulk.
This compound is hypothesized to function as a dye or pigment due to its azo-based chromophore.
Properties
CAS No. |
83399-84-2 |
|---|---|
Molecular Formula |
C50H62Cl2N10O2 |
Molecular Weight |
906.0 g/mol |
IUPAC Name |
2-[[4-[4-[[1-anilino-3-[3-(cyclohexylamino)propylimino]-1-oxobutan-2-yl]diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-[3-(cyclohexylamino)propylimino]-N-phenylbutanamide |
InChI |
InChI=1S/C50H62Cl2N10O2/c1-35(53-29-15-31-55-39-17-7-3-8-18-39)47(49(63)57-41-21-11-5-12-22-41)61-59-45-27-25-37(33-43(45)51)38-26-28-46(44(52)34-38)60-62-48(50(64)58-42-23-13-6-14-24-42)36(2)54-30-16-32-56-40-19-9-4-10-20-40/h5-6,11-14,21-28,33-34,39-40,47-48,55-56H,3-4,7-10,15-20,29-32H2,1-2H3,(H,57,63)(H,58,64) |
InChI Key |
NEJSIFAPFQIQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCNC1CCCCC1)C(C(=O)NC2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=NCCCNC5CCCCC5)C)C(=O)NC6=CC=CC=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] involves multiple steps. The initial step typically includes the preparation of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl, which is then subjected to azo coupling reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations Among Analogs
The target compound belongs to a family of dichlorobiphenyl-azo derivatives, differing primarily in substituents on the amide and aryl groups. Key analogs include:
Physicochemical Properties
- Polarity: The cyclohexylamino propyl imino groups in the target compound introduce tertiary amine functionality, increasing polarity compared to analogs with methylphenyl or methoxy groups. However, the cyclohexyl ring may counteract this with hydrophobic effects .
- Molecular Weight : The target compound (C₄₀H₄₂Cl₂N₁₀O₄) has a higher molecular weight (~870 g/mol) than simpler analogs like 71130-18-2 (C₃₂H₂₆Cl₂N₆O₄, ~685 g/mol), influencing solubility and diffusion properties .
- Stability : Chlorine atoms on the biphenyl core enhance thermal and photochemical stability compared to methoxy-substituted analogs, which may degrade under UV light .
Analytical Differentiation
Mass Spectrometry (MS/MS)
- Molecular networking () would distinguish the target compound from analogs via unique fragmentation patterns. The cyclohexylamino propyl imino group would produce characteristic ions (e.g., m/z 98 for cyclohexyl fragments) absent in simpler analogs .
- Cosine scores (similarity metric for MS/MS spectra) would be low (<0.5) when comparing the target to analogs like 5468-75-7 or 85030-59-7 due to divergent substituents .
NMR Spectroscopy
- 1H NMR : The cyclohexyl group’s protons (δ 1.2–2.0 ppm) and imine protons (δ 7.5–8.5 ppm) would create distinct shifts compared to methylphenyl (δ 2.3–2.6 ppm) or methoxy (δ 3.8–4.0 ppm) groups in analogs .
- 13C NMR : The carbonyl carbons in the amide (δ ~170 ppm) and imine (δ ~160 ppm) groups would differ from ester or ether functionalities in other derivatives .
Biological Activity
The compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound has a molecular formula that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of the dichlorobiphenyl moiety and the azo linkage plays a crucial role in its interaction with biological targets.
Molecular Characteristics
- Molecular Weight: Approximately 500 g/mol
- Solubility: Varies based on solvent polarity; generally soluble in organic solvents.
- Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Interference with Cell Signaling: It may disrupt signaling pathways by interacting with receptor sites or modifying second messengers.
- Cytotoxic Effects: Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed:
- IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
- Mechanism of Action: Apoptosis was induced in treated cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Enzyme Inhibition Studies
Inhibition studies have highlighted the compound's ability to interfere with key metabolic enzymes:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 5.6 |
| CYP2C19 | Non-competitive | 8.3 |
| CYP3A4 | Mixed | 12.1 |
These results suggest that the compound may have implications for drug metabolism and interactions.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of the compound:
- Acute Toxicity Tests: LD50 values were determined in rodent models, showing moderate toxicity.
- Chronic Exposure Studies: Long-term exposure led to organ-specific toxicities, particularly affecting liver and kidney functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
